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Abstract
Sunobinop (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule

partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP

receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological

processes, including pain perception, anxiety, and bladder control.[2][3] Sunobinop is under

clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder

pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use

disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and

clinical data available for sunobinop, with a focus on its pharmacological profile, mechanism of

action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also

provided to facilitate further research and development.

Introduction to Sunobinop and the NOP Receptor
System
The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid

system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not

mediate opioid-like analgesia and is not associated with the same adverse effect profile, such

as respiratory depression and addiction potential. Activation of the NOP receptor, which

primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a
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subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade

ultimately modulates neuronal excitability and neurotransmitter release. Sunobinop's partial

agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits

while potentially mitigating the risks associated with full agonists.

In Vitro Pharmacology
Sunobinop has been extensively characterized in a variety of in vitro assays to determine its

binding affinity, functional potency, and selectivity for the human NOP receptor.

Quantitative Data: Binding Affinity and Functional
Activity
The following table summarizes the key in vitro pharmacological parameters of sunobinop at

the human NOP receptor and its selectivity over other human opioid receptors.

Parameter Receptor Value Reference

Binding Affinity (Ki) NOP 3.3 ± 0.4 nM

Mu Opioid 1630 nM

Kappa Opioid 2280 nM

Delta Opioid 476 nM

Functional Potency

(EC50)
NOP 4.03 ± 0.86 nM

Delta Opioid 2205 nM

Functional Efficacy

(Emax)
NOP 47.8% ± 1.31%

Delta Opioid 16%

Table 1: In Vitro Pharmacological Profile of Sunobinop.

Experimental Protocols
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This protocol describes a competitive binding assay to determine the affinity (Ki) of a test

compound like sunobinop for the NOP receptor.

Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic

Kidney (HEK293) cells stably expressing the human NOP receptor.

Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.

Test Compound: Sunobinop.

Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand

(e.g., N/OFQ).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Procedure:

Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer

and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a

determined protein concentration.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a

concentration near its Kd, and varying concentrations of sunobinop. For total binding, omit

the test compound. For non-specific binding, add a saturating concentration of an unlabeled

NOP ligand.

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate

bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (the concentration of sunobinop that inhibits 50% of

specific radioligand binding) by non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation.

Membrane Preparation Binding Assay Quantification & Analysis

Homogenize NOP-expressing cells
and isolate membranes

Combine membranes, [3H]-ligand,
and Sunobinop in 96-well plate Incubate to reach equilibrium Filter to separate bound/free ligand Measure radioactivity with

scintillation counter Calculate IC50 and Ki values

Click to download full resolution via product page

Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the NOP receptor

following agonist binding.

Materials:

Receptor Source: Membranes from cells expressing the NOP receptor.

Radioligand: [³⁵S]GTPγS.

Test Compound: Sunobinop.

Assay Buffer: Containing GDP, MgCl₂, and NaCl.

Procedure:

Membrane and Compound Incubation: Pre-incubate the cell membranes with varying

concentrations of sunobinop.

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
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Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G proteins.

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by

rapid filtration.

Quantification: Measure the radioactivity on the filters.

Data Analysis: Determine the EC50 and Emax values for sunobinop-stimulated [³⁵S]GTPγS

binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP

receptor activation.

Materials:

Cells: Whole cells expressing the NOP receptor.

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

Test Compound: Sunobinop.

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of

sunobinop.

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP

production.

Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen

detection kit according to the manufacturer's instructions.

Data Analysis: Determine the IC50 of sunobinop for the inhibition of forskolin-stimulated

cAMP accumulation.
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NOP Receptor Signaling Pathway
Sunobinop, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G

proteins (Gi/o). This interaction leads to a cascade of intracellular events.

Sunobinop
(Partial Agonist)

NOP Receptor

Binds to

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

cAMP

Converts

ATP

Protein Kinase A
(PKA)

Activates

Modulation of Neuronal
Excitability & Neurotransmitter Release

Leads to

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sunobinop-Mediated NOP Receptor Signaling

Preclinical Pharmacokinetics
The pharmacokinetic profile of sunobinop has been evaluated in both rats and humans.

Rat Pharmacokinetics
After oral administration to rats (0.3–30 mg/kg), the plasma concentration of sunobinop
reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and

the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability

ranging from 31.2% to 42.1%.

Human Pharmacokinetics
In healthy human subjects, sunobinop demonstrated rapid absorption following oral

administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This

pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than

proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the

absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of

elimination without significant hepatic metabolism.

Parameter Species Dose Range Value Reference

Time to Max.

Concentration

(Tmax)

Rat
0.3-30 mg/kg

(oral)
2.50 - 4.50 hours

Bioavailability Rat
0.3-30 mg/kg

(oral)
31.2% - 42.1%

Half-life (t1/2) Human 3-30 mg (oral) 2.1 - 3.2 hours

Route of

Elimination
Human -

Primarily renal

(unchanged)

Table 2: Pharmacokinetic Parameters of Sunobinop.

Clinical Development and Efficacy
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Sunobinop is being investigated in several clinical trials for various indications.

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
A Phase 1b clinical trial evaluated the safety and efficacy of sunobinop in female patients with

IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study

involving 47 female patients. The study included a 2-week single-blind placebo run-in phase,

followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of

once-daily sunobinop at bedtime, and a 2-week safety follow-up. The primary endpoint was

the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical

rating scale (NRS).

Enrollment
(47 female patients)

2-Week Single-Blind
Placebo Run-in

Double-Blind Treatment Phase
(2 weeks Placebo -> 6 weeks Sunobinop)

2-Week Safety
Follow-up Study Completion

Click to download full resolution via product page

IC/BPS Phase 1b Trial Workflow

Efficacy Data: At the end of the 6-week treatment period, patients receiving sunobinop
showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6)

and daytime (-1.7) bladder pain. A higher percentage of patients on sunobinop reported

marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs.

9%).
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Endpoint Timepoint Sunobinop Placebo p-value Reference

Change in

NRS Score

(Overnight)

6 Weeks -1.6 -
Statistically

Significant

Change in

NRS Score

(Daytime)

6 Weeks -1.7 -
Statistically

Significant

Marked/Mode

rate

Improvement

End of

Treatment
41% 9% -

Table 3: Efficacy of Sunobinop in Interstitial Cystitis/Bladder Pain Syndrome.

Overactive Bladder (OAB)
A Phase 1b clinical trial assessed the safety and efficacy of sunobinop in female patients with

OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled,

single-sequence crossover study in 51 female patients. The protocol included a 2-week single-

blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then

switched to 1 mg of sunobinop nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with sunobinop experienced a reduction in the mean number of

incontinence episodes over 24 hours compared to the placebo period. During the sunobinop
treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction

from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo

period.
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Parameter Sunobinop Period Placebo Period Reference

Mean Incontinence

Episodes / 24h
0.6 - 0.8 1.0 - 1.3

Reduction from

Baseline
0.3 - 0.5 0.10 - 0.20

Table 4: Efficacy of Sunobinop in Overactive Bladder.

Insomnia Associated with Alcohol Use Disorder
A Phase 2 clinical study evaluated the safety and efficacy of sunobinop for insomnia in

patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled,

parallel-group study that enrolled 114 participants. Patients were randomized to receive either

sunobinop (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint

was the change from baseline in wakefulness after sleep onset (WASO), measured by

polysomnography.

Efficacy Data: Both doses of sunobinop met the primary endpoint, showing significant and

clinically meaningful reductions in WASO compared to placebo.

Dose Timepoint

LSM
Difference
from
Placebo
(minutes)

95% CI p-value Reference

1 mg Nights 1/2 -12.03 -22.1 to -1.9 0.050

2 mg Nights 1/2 -18.35 -28.5 to -8.2 0.003

2 mg Nights 20/21 -15.80 -28.6 to -3.0 0.043

Table 5: Efficacy of Sunobinop in Insomnia Associated with Alcohol Use Disorder (Change in

WASO).
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Safety and Tolerability
Across the clinical trials, sunobinop has been generally well-tolerated. No deaths or serious

adverse events have been reported in the cited studies. The most common treatment-emergent

adverse events were urinary tract infection and somnolence/drowsiness.

Conclusion
Sunobinop is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro

pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have

demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain

syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel

mechanism of action offers a potential new therapeutic option for these conditions. Further

clinical development is ongoing to fully elucidate the therapeutic potential of sunobinop.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3319474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

